1-[(2,5-dichlorophenoxy)acetyl]piperidine
Overview
Description
1-[(2,5-dichlorophenoxy)acetyl]piperidine is a useful research compound. Its molecular formula is C13H15Cl2NO2 and its molecular weight is 288.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 287.0479841 g/mol and the complexity rating of the compound is 282. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Kappa-Opioid Receptor Agonists
Research on similar compounds, such as 1-[(3,4-dichlorophenyl)acetyl]-2-[(alkylamino)methyl]piperidines, has shown activities as kappa-opioid receptor agonists. Structural modifications to the basic moiety and various positions on the piperidine nucleus have been explored to understand structure-activity relationships. Some derivatives have been identified as highly potent and selective kappa-receptor agonists, indicating potential applications in pain management and neurological disorders (Scopes et al., 1992).
Acetylcholinesterase Inhibitors
Another study focused on the synthesis of 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds, exploring their role as acetylcholinesterase inhibitors. This research is significant in the context of neurodegenerative diseases like Alzheimer's, where acetylcholinesterase inhibitors can help manage symptoms by increasing the concentration of acetylcholine in the brain (Sugimoto et al., 1995).
Feeding Behavior and Obesity
A compound with a related structure, 3-hydroxymethyl-N-methylpiperidine (4-chlorophenoxyacetate) hydrochloride, has been tested for its effect on feeding behavior, indicating low toxicity and no psychotropic activity. It affects the satiety center, reducing obesity in mice models, suggesting potential applications in weight management and obesity treatment (Massicot et al., 1984).
Metabolic Activity in Obese Rats
Further studies on the metabolic activity of 3-hydroxymethyl-N-methylpiperidine (4-chlorophenoxy) acetate hydrochloride in obese rats revealed reduced food intake and weight gain, alongside an increase in free fatty acid concentration, highlighting its potential metabolic benefits (Massicot et al., 1985).
Material Science and Structural Analysis
Research on [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime has contributed to material science through thermal, optical, etching, structural studies, and theoretical calculations. The compound's synthesis and characterization by various spectroscopic techniques have provided insights into its molecular structure and potential applications in material science (Karthik et al., 2021).
Properties
IUPAC Name |
2-(2,5-dichlorophenoxy)-1-piperidin-1-ylethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2NO2/c14-10-4-5-11(15)12(8-10)18-9-13(17)16-6-2-1-3-7-16/h4-5,8H,1-3,6-7,9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZACBRPRRCJWTJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)COC2=C(C=CC(=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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